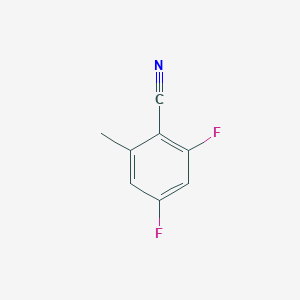

2,4-Difluoro-6-methylbenzonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2,4-difluoro-6-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFZJAGSBWDFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Difluoro 6 Methylbenzonitrile

Precursor-Based Synthetic Routes to 2,4-Difluoro-6-methylbenzonitrile

These routes commence with a pre-existing benzonitrile (B105546) or a related benzene (B151609) derivative, which is then chemically modified to introduce the required substituents.

Halogenation and Nitration Strategies for Benzonitrile Precursors

The introduction of fluorine and methyl groups onto a benzonitrile ring often involves initial halogenation and nitration steps. For instance, a related compound, 2-amino-4,6-difluorobenzonitrile, can be synthesized from 2,4,6-trifluorobenzonitrile (B12505) by reaction with ammonia. rsc.org An attempted Sandmeyer cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline (B1293778) resulted in the formation of 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide instead of the desired 2-amino-4,6-difluorobenzonitrile. rsc.org This highlights the influence of substituent groups on the outcome of such reactions.

Introduction of the Nitrile Functionality via Cyanation Reactions

A common and effective method for synthesizing benzonitriles is through the cyanation of aryl halides. The Rosenmund-von Braun and Sandmeyer reactions are traditional methods for aromatic cyanation. taylorandfrancis.com More contemporary approaches often utilize transition-metal catalysts, with palladium and copper being frequently employed. taylorandfrancis.com

A patented process for preparing 2,4-difluorobenzonitrile (B34149) involves the reaction of 2,4-difluorobromobenzene with sodium cyanide. google.com This reaction is conducted in an alkylbenzene solvent, such as toluene, and is catalyzed by a combination of cuprous iodide, potassium iodide, and N,N'-dimethylethylenediamine. google.com The reaction proceeds under a nitrogen atmosphere at temperatures between 100-150°C for 20-48 hours. google.com This method is noted for its mild reaction conditions and suitability for large-scale industrial production. google.com

Recent advancements in cyanation reactions have also explored the use of electrophilic cyanide sources and photoredox catalysis, offering alternatives to traditional methods that often require toxic cyanide reagents. researchgate.net

Regioselective Fluorination Approaches

Achieving the specific 2,4-difluoro substitution pattern requires careful control of the fluorination process. Electrophilic fluorination is a primary method for introducing fluorine atoms into organic molecules. juniperpublishers.com Reagents such as 1-fluoro-2,4,6-trimethylpyridinium (B8561614) tetrafluoroborate (B81430) and N-fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. juniperpublishers.com

Palladium-catalyzed C-H activation and oxidative fluorination present a modern strategy for the ortho-fluorination of aryl rings. juniperpublishers.com For example, the use of a palladium catalyst with an appropriate directing group can facilitate the selective fluorination of sp3 C-H bonds. juniperpublishers.com Additionally, a catalysis-based regioselective 1,4-fluorofunctionalization of dienes has been developed, showcasing advancements in controlling the position of fluorine addition. nih.gov

De Novo Synthesis of the this compound Core

De novo synthesis involves constructing the substituted benzene ring from acyclic precursors. While less common for this specific compound, such strategies offer high degrees of flexibility. A divergent de novo asymmetric synthesis has been demonstrated for related complex molecules like benzyl (B1604629) α-6-deoxyaltropyranoside, starting from a furan (B31954) derivative and utilizing a palladium(0)-catalyzed reaction. nih.gov This highlights the potential for building complex stereochemistry from simpler starting materials.

Optimization of Synthetic Pathways for this compound

To enhance the efficiency and yield of the synthesis, optimization of reaction conditions is crucial.

Investigation of Reaction Conditions (Temperature, Solvent, Catalysts)

The choice of temperature, solvent, and catalyst significantly impacts the outcome of the synthesis. For the cyanation of 2,4-difluorobromobenzene, the recommended reaction temperature is between 100-130°C, with 110°C being optimal. google.com Toluene is the preferred solvent, and the reaction time is ideally 24 hours. google.com

The catalytic system is also a key factor. In the aforementioned patented process, a combination of cuprous iodide, potassium iodide, and N,N'-dimethylethylenediamine is used. google.com The molar ratios of these catalysts relative to the starting material are critical for achieving high yields.

In other synthetic contexts, such as the silver(I)-promoted oxidative coupling of methyl esters, acetonitrile (B52724) has been identified as a "greener" and effective solvent. scielo.br The reaction time in this system was successfully reduced from 20 hours to 4 hours without a significant loss in conversion or selectivity. scielo.br This demonstrates that careful optimization can lead to more efficient and environmentally friendly synthetic protocols.

Table of Reaction Condition Optimization for Cyanation of 2,4-Difluorobromobenzene google.com

| Parameter | Recommended Range | Optimal Condition |

| Temperature | 100-150°C | 110°C |

| Solvent | Alkylbenzene | Toluene |

| Reaction Time | 20-48 hours | 24 hours |

| Catalyst System | CuI, KI, N,N'-dimethylethylenediamine | - |

Strategies for Yield and Purity Enhancement in this compound Synthesis

The successful synthesis of this compound is contingent not only on the chosen synthetic route but also on the implementation of strategies to maximize yield and ensure high purity. These strategies encompass the optimization of reaction conditions and the application of effective purification techniques.

Optimization of Reaction Conditions:

Several factors can be manipulated to enhance the yield and purity of the final product in the synthesis of benzonitriles from aryl halides. Key considerations include the choice of catalyst, solvent, temperature, and the nature of the cyanide source.

Catalyst and Ligand Selection: Palladium-catalyzed cyanation reactions are a cornerstone of modern organic synthesis. The choice of the palladium catalyst and its associated ligands is critical. For instance, the use of palladium(II) acetate (B1210297) in conjunction with suitable phosphine (B1218219) ligands has been shown to be effective. The development of highly efficient catalyst systems, such as those employing bulky electron-rich phosphine ligands, can significantly improve reaction rates and yields. researchgate.net

Solvent Effects: The solvent plays a crucial role in the solubility of reactants and catalysts, and can influence the reaction rate and selectivity. Aprotic polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used in cyanation reactions. google.com The use of aqueous solvent mixtures, such as THF/H₂O, has also been shown to be effective and can offer advantages in terms of safety and environmental impact. acs.org

Cyanide Source: Various cyanide sources can be employed, each with its own advantages and disadvantages. While traditional reagents like KCN and NaCN are effective, their high toxicity is a significant concern. Less toxic alternatives such as zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) are increasingly preferred. rsc.orgnih.gov The choice of the cyanide source can impact the reaction conditions and the work-up procedure.

Purification Techniques:

Post-synthesis, a robust purification strategy is essential to isolate this compound in high purity. Common techniques include:

Chromatography: Flash column chromatography is a widely used method for the purification of organic compounds. The choice of the stationary phase (e.g., silica (B1680970) gel) and the eluent system is crucial for achieving good separation of the desired product from unreacted starting materials and byproducts. nih.gov

Crystallization: Recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purifying solid compounds. This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.

Distillation: For liquid products, distillation (including vacuum distillation for high-boiling point compounds) can be used to separate components based on their boiling points.

The following table summarizes key parameters and their typical ranges for optimizing the synthesis of substituted benzonitriles, which can be adapted for this compound.

| Parameter | Typical Range/Options | Rationale |

| Catalyst | Palladium(II) acetate, Pd/C, Nickel complexes | High efficiency and functional group tolerance. researchgate.netnih.govorganic-chemistry.org |

| Ligand | Phosphine-based ligands (e.g., dppf, Xantphos) | Stabilize the catalyst and promote the reaction. google.com |

| Solvent | DMF, DMSO, Toluene, THF/H₂O | Solubilize reactants and influence reaction kinetics. google.comacs.org |

| Temperature | 50 - 150 °C | Balance reaction rate and selectivity. google.com |

| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆], NaCN | Varies in reactivity and toxicity. rsc.orgnih.govorganic-chemistry.org |

Mechanistic Studies of this compound Formation

The formation of this compound, when synthesized via the palladium-catalyzed cyanation of a corresponding aryl halide (e.g., 2-bromo-1,5-difluoro-3-methylbenzene), is understood to proceed through a well-established catalytic cycle. This mechanism, a cornerstone of cross-coupling reactions, involves a series of steps centered around the palladium catalyst. researchgate.net

The generally accepted mechanism for the palladium-catalyzed cyanation of an aryl halide involves the following key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) complex. The aryl group and the halide are now both bonded to the palladium center. researchgate.net

Transmetalation (or Cyanide Exchange): In this step, the halide ligand on the palladium(II) complex is exchanged for a cyanide group from the cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]). This step is crucial as it introduces the nitrile functionality into the catalytic cycle. The efficiency of this step can be influenced by the nature of the cyanide source and the ligands on the palladium. google.com

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) complex. The aryl group and the cyanide ligand couple and are eliminated from the palladium center, forming the desired aryl nitrile product (this compound). This step regenerates the catalytically active palladium(0) species, which can then enter another catalytic cycle. researchgate.net

A significant challenge in palladium-catalyzed cyanation reactions is the potential for catalyst deactivation by excess cyanide ions, which can strongly coordinate to the palladium center and inhibit its catalytic activity. nih.gov Mechanistic studies have been instrumental in developing strategies to overcome this issue, such as the use of specific ligands that modulate the electronic and steric properties of the palladium catalyst, or the use of cyanide sources with lower free cyanide concentrations.

The following table outlines the key intermediates and transformations in the proposed catalytic cycle for the synthesis of this compound.

| Step | Reactants | Intermediate/Product | Description |

| 1. Oxidative Addition | Ar-X + Pd(0)L₂ | Ar-Pd(II)(X)L₂ | Palladium inserts into the aryl-halide bond. |

| 2. Transmetalation | Ar-Pd(II)(X)L₂ + M-CN | Ar-Pd(II)(CN)L₂ + M-X | Cyanide group replaces the halide on the palladium complex. |

| 3. Reductive Elimination | Ar-Pd(II)(CN)L₂ | Ar-CN + Pd(0)L₂ | The final product is formed, and the catalyst is regenerated. |

(Ar = 2,4-Difluoro-6-methylphenyl; X = Br, I; L = Ligand; M-CN = Cyanide source)

It is important to note that while this general mechanism is widely accepted, the specific details can vary depending on the exact reaction conditions, including the choice of catalyst, ligands, solvent, and cyanide source. Further mechanistic investigations, potentially including computational studies, could provide deeper insights into the specific reaction pathway for the formation of this compound and aid in the further optimization of its synthesis.

Reaction Chemistry and Transformational Pathways of 2,4 Difluoro 6 Methylbenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,4-Difluoro-6-methylbenzonitrile

Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.orglumenlearning.com The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com The presence of electron-withdrawing substituents is crucial as they stabilize this intermediate, thereby facilitating the reaction. masterorganicchemistry.com

In the context of SNAr, fluorine often serves as an excellent leaving group, a phenomenon known as the "element effect," where the reactivity order is F > NO2 > Cl ≈ Br > I. nih.gov This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine, rather than the subsequent C-F bond cleavage. masterorganicchemistry.comnih.gov

In molecules with multiple fluorine substituents, the position of substitution is directed by the other groups on the aromatic ring. For instance, in pentafluorobenzonitrile, nucleophilic attack by a carbene occurs selectively at the 4-position. znaturforsch.com Similarly, for 1,3-dicyano-2,4,5,6-tetrafluorobenzene, substitution is preferred over the displacement of a cyanide group, with the attack occurring at the 6-position. znaturforsch.com This regioselectivity is attributed to the superior ability of ortho/para-placed cyano groups to stabilize the negative charge in the Meisenheimer intermediate. znaturforsch.com

Practical applications of SNAr on fluorinated benzonitriles include the synthesis of various derivatives. For example, fluorinated and chlorinated benzonitriles can react with dimethylamine, generated from the thermal decomposition of N,N-dimethylformamide (DMF), to yield dimethylamino-substituted products. nih.gov Fluorine has been shown to be a better leaving group than chlorine in these reactions. nih.gov

| Starting Material | Nucleophile | Position of Substitution | Reference |

|---|---|---|---|

| Pentafluorobenzonitrile | 2,3-Dihydro-1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene | 4-position | znaturforsch.com |

| 1,3-Dicyano-2,4,5,6-tetrafluorobenzene | 2,3-Dihydro-1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene | 6-position | znaturforsch.com |

The presence of a methyl group, an electron-donating group, on the aromatic ring generally deactivates the ring towards nucleophilic attack. However, its influence on the regioselectivity of SNAr reactions in this compound is a critical consideration. While specific studies on the regioselectivity of this compound were not found in the provided search results, general principles of SNAr can be applied. The electron-withdrawing nitrile group at C1 would activate the ortho (C2) and para (C4) positions to nucleophilic attack. The methyl group at C6 would have a deactivating effect, particularly at the positions ortho and para to it. Therefore, the fluorine at the C4 position is expected to be more susceptible to substitution than the fluorine at the C2 position, which is ortho to the deactivating methyl group.

An example of a similar compound, 4-fluoro-2-methylbenzonitrile, is used in the synthesis of a thermally activated delayed fluorescence (TADF) emitter through a nucleophilic aromatic substitution reaction with bicarbazole. ossila.com This suggests that the fluorine atom can be displaced even with a methyl group present on the ring. ossila.com

Transformations Involving the Nitrile Moiety of this compound

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, amidation, cycloaddition, and reduction.

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgsavemyexams.com In base-catalyzed hydrolysis, a hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile to form an imine anion, which is then protonated to yield an imidic acid. Tautomerization of the imidic acid gives an amide, which can be further hydrolyzed to a carboxylic acid and ammonia. libretexts.org

The nitrile group can also be converted to an amide. During the hydrolysis of nitriles, an amide is formed as an intermediate. libretexts.org

Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds. libretexts.org The nitrile group, with its carbon-nitrogen triple bond, can participate as a dienophile or dipolarophile in such reactions to form heterocyclic rings.

Common types of cycloaddition reactions include the Diels-Alder reaction ([4+2] cycloaddition) and dipolar cycloadditions. libretexts.orglibretexts.org The Diels-Alder reaction involves a conjugated diene and a dienophile to form a six-membered ring. libretexts.org While alkenes and alkynes are typical dienophiles, nitriles can also participate in these reactions.

Dipolar cycloadditions involve a 1,3-dipole and a dipolarophile. The nitrile group can act as a dipolarophile, reacting with various dipoles to form five-membered heterocyclic rings.

Furthermore, [2+2] cycloadditions, typically occurring under photochemical conditions, can lead to the formation of four-membered rings. libretexts.org For instance, the reaction of N-sulfonylimines can undergo [4+2] or [2+2] cycloadditions depending on the substrate, leading to the formation of various nitrogen-containing heterocycles. nih.gov

| Reaction Type | Reactants | Product Ring Size | Conditions | Reference |

|---|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Diene + Dienophile | 6-membered | Thermal | libretexts.org |

| Dipolar Cycloaddition | 1,3-Dipole + Dipolarophile | 5-membered | Varies | libretexts.org |

| [2+2] Cycloaddition | Two alkene-containing molecules | 4-membered | Photochemical | libretexts.org |

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reaction proceeds via nucleophilic addition of a hydride to the electrophilic carbon of the nitrile, forming an imine anion. libretexts.org A second hydride addition followed by an aqueous workup yields the primary amine. libretexts.org

Alternatively, reduction can be achieved using diisobutylaluminum hydride (DIBAL-H). This reagent typically reduces nitriles to aldehydes after a hydrolysis workup. libretexts.org The reaction with DIBAL-H stops at the imine stage, which is then hydrolyzed to the aldehyde. libretexts.org Catalytic hydrogenation over a nickel catalyst can also be employed to reduce nitriles to primary amines. savemyexams.com

| Reagent | Product | Reference |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Primary amine | libretexts.orglibretexts.org |

| Diisobutylaluminum hydride (DIBAL-H) followed by hydrolysis | Aldehyde | libretexts.org |

| H₂/Nickel catalyst | Primary amine | savemyexams.com |

Reactions at the Methyl Group of this compound

The methyl group attached to the benzene (B151609) ring of this compound serves as a key site for functionalization. Through various synthetic strategies, this group can be modified to introduce a variety of functionalities, significantly expanding the molecular diversity accessible from this starting material.

Oxidation and Side-Chain Functionalization Strategies

The transformation of the methyl group into other functional groups is a valuable strategy for creating more complex molecules. This can be achieved through oxidation or side-chain halogenation, which provides a versatile intermediate for further reactions.

One common approach for the functionalization of benzylic methyl groups is through free-radical bromination using N-Bromosuccinimide (NBS). This reaction is typically initiated by light or a radical initiator and proceeds via a free radical chain mechanism. researchgate.netgoogle.comresearchgate.net In the case of this compound, the reaction with NBS would be expected to yield 2,4-difluoro-6-(bromomethyl)benzonitrile. This benzylic bromide is a highly useful intermediate that can be converted into a variety of other functional groups.

For instance, a patent for the synthesis of 2-methoxy-4-cyanobenzaldehyde describes a similar transformation where a methyl group on a substituted benzonitrile (B105546) is brominated using NBS to form a dibromomethyl derivative, which is then hydrolyzed to the corresponding aldehyde. google.com This suggests a viable pathway for the oxidation of this compound to 2,4-Difluoro-6-formylbenzonitrile. The initial bromination would form the mono- or dibrominated intermediate, which can then undergo hydrolysis to yield the aldehyde.

| Reactant | Reagent(s) | Product(s) | Reaction Type |

| This compound | 1. N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) 2. H₂O | 2,4-Difluoro-6-formylbenzonitrile | Side-chain bromination followed by hydrolysis |

| This compound | N-Bromosuccinimide (NBS), Radical Initiator | 2,4-Difluoro-6-(bromomethyl)benzonitrile | Side-chain bromination |

| This compound | Potassium permanganate (B83412) (KMnO₄) | 2-Cyano-3,5-difluorobenzoic acid | Benzylic oxidation |

This table presents plausible reaction pathways for the functionalization of the methyl group based on analogous chemical transformations.

Direct oxidation of the methyl group to a carboxylic acid can also be achieved using strong oxidizing agents like potassium permanganate (KMnO₄). byjus.comnih.gov This reaction typically requires heating and results in the formation of 2-cyano-3,5-difluorobenzoic acid.

Exploration of Other Electrophilic and Radical Reactions of this compound

Beyond the reactions at the methyl group, the aromatic ring of this compound is also susceptible to electrophilic and, to a lesser extent, radical attack. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the two fluorine atoms, the methyl group, and the nitrile group.

| Reaction Type | Reagent(s) | Potential Product(s) | Notes |

| Nitration | HNO₃, H₂SO₄ | 2,4-Difluoro-6-methyl-3-nitrobenzonitrile and/or 2,4-Difluoro-6-methyl-5-nitrobenzonitrile | The strong electron-withdrawing nature of the nitrile and fluoro groups makes nitration challenging, requiring harsh conditions. |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | 2,4-Difluoro-3-bromo-6-methylbenzonitrile and/or 2,4-Difluoro-5-bromo-6-methylbenzonitrile | The regioselectivity will be influenced by the steric hindrance of the existing substituents. |

This table outlines potential electrophilic substitution reactions on the aromatic ring of this compound based on general principles of electrophilic aromatic substitution.

Radical reactions on the aromatic ring itself are less common than electrophilic substitutions but can occur under specific conditions. For instance, radical addition to aromatic compounds has been studied, particularly in the context of atmospheric and combustion chemistry. google.comresearchgate.net However, for synthetic purposes, such reactions are less controlled and often lead to a mixture of products, making them less synthetically useful for targeted derivatization of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Difluoro 6 Methylbenzonitrile

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers profound insights into the molecular vibrations of 2,4-Difluoro-6-methylbenzonitrile. epequip.comthermofisher.com These methods are complementary, with FT-IR measuring the absorption of infrared radiation and Raman spectroscopy analyzing the light scattered from a sample. thermofisher.com

Assignment of Fundamental Vibrational Modes in this compound

C-H vibrations: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz The C-H in-plane and out-of-plane bending vibrations also give rise to characteristic bands in the fingerprint region.

Ring vibrations: The benzene (B151609) ring itself exhibits a complex pattern of stretching and deformation modes. These are often observed in the 1600-1400 cm⁻¹ region. vscht.cz

Methyl group vibrations: The -CH₃ group will have its own set of symmetric and asymmetric stretching and bending vibrations.

C-CN vibrations: The stretching and bending of the bond connecting the nitrile group to the aromatic ring also produce distinct vibrational bands.

A detailed assignment of these modes often requires computational modeling, such as Density Functional Theory (DFT) calculations, to correlate the experimental frequencies with specific atomic motions. nih.gov

Analysis of Characteristic Functional Group Frequencies (e.g., C≡N, C-F)

The presence of specific functional groups in this compound gives rise to characteristic and readily identifiable peaks in its vibrational spectra.

C≡N Stretching: The nitrile (C≡N) group is a strong infrared absorber and typically exhibits a sharp, intense stretching vibration in the range of 2260-2240 cm⁻¹. libretexts.org For benzonitrile (B105546) and its derivatives, this band is a prominent feature in both IR and Raman spectra. researchgate.netresearchgate.net The exact frequency can be influenced by the electronic effects of the substituents on the aromatic ring. researchgate.net

C-F Stretching: The carbon-fluorine (C-F) bond stretching vibrations are also characteristic. In aromatic fluorides, these absorptions are typically strong and found in the region of 1250-1000 cm⁻¹. The presence of two fluorine atoms in this compound would likely result in multiple C-F stretching bands.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡N | Stretching | 2260-2240 libretexts.org |

| Aromatic C-H | Stretching | 3100-3000 vscht.cz |

| Aromatic C=C | Ring Stretching | 1600-1400 vscht.cz |

| C-F | Stretching | 1250-1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

Proton (¹H) NMR Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the methyl protons.

Aromatic Protons: The two aromatic protons will be in different chemical environments and are expected to resonate in the downfield region, typically between 6.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org Their signals will be split into complex multiplets due to coupling with each other and with the neighboring fluorine atoms. The coupling constants (J-values) for proton-proton coupling in aromatic systems are typically in the range of 6-10 Hz for ortho coupling and 1-3 Hz for meta coupling. iastate.eduupenn.edu Proton-fluorine coupling is also significant.

Methyl Protons: The protons of the methyl (-CH₃) group will appear as a singlet in the upfield region, likely around 2.0-2.5 ppm. libretexts.org This is because they are attached to an sp³ hybridized carbon and are relatively shielded.

The expected ¹H NMR data is summarized in the table below.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic-H | 6.5 - 8.5 libretexts.org | Multiplet |

| Methyl (-CH₃) | 2.0 - 2.5 libretexts.org | Singlet |

Carbon (¹³C) NMR Chemical Shifts and Multiplicities

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom will appear as a single peak. libretexts.org

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts, generally in the range of 110-150 ppm. libretexts.orgbhu.ac.in The carbons directly bonded to the fluorine atoms (C2 and C4) will show large one-bond carbon-fluorine coupling (¹JCF), and their signals will appear as doublets. The other aromatic carbons will also show smaller couplings to the fluorine atoms. The carbon attached to the nitrile group (C1) and the methyl group (C6) will also have characteristic shifts.

Nitrile Carbon: The carbon of the nitrile group (C≡N) is expected to resonate in the range of 110-125 ppm.

Methyl Carbon: The methyl carbon (-CH₃) will appear in the upfield region of the spectrum, typically between 15 and 25 ppm.

The following table outlines the anticipated ¹³C NMR chemical shifts.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic C-F | 110 - 150 (with large ¹JCF coupling) |

| Aromatic C-H | 110 - 150 |

| Aromatic C-CN | 110 - 150 |

| Aromatic C-CH₃ | 110 - 150 |

| Nitrile (C≡N) | 110 - 125 |

| Methyl (-CH₃) | 15 - 25 |

Fluorine (¹⁹F) NMR Chemical Shifts and Fluorine-Coupling Phenomena

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule.

Chemical Shifts: The two fluorine atoms in this compound are in different chemical environments and will therefore have distinct chemical shifts. The chemical shift range for aromatic fluorides is broad, typically between -100 and -170 ppm relative to CFCl₃. ucsb.edu The exact chemical shifts will be influenced by the electronic effects of the other substituents on the ring.

Fluorine-Coupling: The two fluorine atoms will couple to each other, resulting in a splitting of their respective signals into doublets. They will also couple to the neighboring aromatic protons, leading to further fine splitting of the signals. The magnitude of fluorine-proton coupling constants (JFH) varies with the number of bonds separating the nuclei, with typical values of 2JFH being 40-60 Hz and 3JFH being 2-15 Hz. iastate.edu

The expected ¹⁹F NMR data is presented in the table below.

| Fluorine Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| F-2 | -100 to -170 ucsb.edu | Doublet of multiplets |

| F-4 | -100 to -170 ucsb.edu | Doublet of multiplets |

Application of Two-Dimensional NMR Techniques for Comprehensive Structural Confirmation

While one-dimensional (1D) ¹H and ¹³C NMR provide initial data, two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in a substituted aromatic system. Techniques such as COSY, HSQC, and HMBC are used to map out the precise bonding framework of the molecule.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would reveal correlations between the two aromatic protons (H3 and H5), confirming their spatial proximity on the benzene ring. No cross-peaks would be expected between the methyl protons and the aromatic protons, as they are separated by more than three bonds.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons. For this molecule, HSQC would show a cross-peak between the methyl protons and the methyl carbon, as well as cross-peaks linking H3 and H5 to their respective carbon atoms, C3 and C5.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that reveals long-range couplings between protons and carbons over two to three bonds (and sometimes four). sdsu.edu This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For this compound, HMBC is essential for confirming the positions of the substituents. Key correlations would include:

The methyl protons showing correlations to the C1, C2, and C6 carbons.

The aromatic proton H3 showing correlations to C1, C2, C4, and C5.

The aromatic proton H5 showing correlations to C1, C3, C4, and the cyano carbon.

These combined 2D NMR experiments provide a detailed and robust confirmation of the compound's structure.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlation (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |

| CH₃ | None | C-CH₃ | C1, C2, C6 |

| H3 | H5 | C3 | C1, C2, C4, C5 |

| H5 | H3 | C5 | C1, C3, C4, C-CN |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

For this compound (C₈H₅F₂N), the nominal molecular mass is 153 amu. cymitquimica.comcymitquimica.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement (e.g., 153.0390 Da for the monoisotopic mass), which allows for the unambiguous determination of the molecular formula. nih.gov

The mass spectrum is generated by ionizing the molecule, most commonly through electron ionization (EI), which creates a molecular ion (M⁺) and various fragment ions. The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, a rule that holds true for this compound. msu.edu

The fragmentation pattern is a "fingerprint" that can help confirm the structure. msu.edu For this compound, characteristic fragmentation pathways would likely include:

Loss of a fluorine atom: [M-F]⁺

Loss of a methyl radical: [M-CH₃]⁺

Loss of hydrogen cyanide: [M-HCN]⁺, a common fragmentation for benzonitriles.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z (Nominal Mass) |

| [C₈H₅F₂N]⁺ | Molecular Ion (M⁺) | 153 |

| [C₈H₅FN]⁺ | Loss of a Fluorine atom | 134 |

| [C₇H₂F₂N]⁺ | Loss of a Methyl radical | 138 |

| [C₇H₅F₂]⁺ | Loss of Hydrogen Cyanide (HCN) | 126 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive data on bond lengths, bond angles, and intermolecular interactions in the solid state.

This compound is a solid compound, making it a candidate for single-crystal X-ray diffraction analysis. cymitquimica.com While specific crystallographic data for this exact molecule are not widely published, the technique would be fully applicable. A successful analysis would yield an unambiguous structural model, confirming the planarity of the benzene ring and the precise spatial orientation of the fluoro, methyl, and nitrile substituents. This method would also reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular forces such as dipole-dipole interactions or π-stacking.

High-Resolution Analytical Methods for Purity and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of chemical compounds and separating them from impurities and isomers. ekb.eg A robust HPLC method is essential for quality control of this compound.

A reverse-phase HPLC (RP-HPLC) method would be the most common approach. ekb.eg In this setup, the compound is separated based on its hydrophobicity using a nonpolar stationary phase and a polar mobile phase. The method could effectively separate the target compound from potential synthetic byproducts or isomeric impurities, such as 2,4-Difluoro-3-methylbenzonitrile (B1589105) or 2,4-Difluoro-5-methylbenzonitrile, which would have different retention times due to subtle differences in polarity and interaction with the stationary phase.

Method validation according to International Conference on Harmonisation (ICH) guidelines would ensure the method is specific, linear, accurate, and precise for its intended purpose of purity analysis. ekb.eg

Table 3: Hypothetical HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Purpose |

| Column | C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) ekb.eg | Provides a nonpolar stationary phase for reverse-phase separation. |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B52724) (B) | Allows for the efficient elution of compounds with varying polarities. |

| Detector | UV-Vis Detector at an appropriate wavelength (e.g., 205 nm) ekb.eg | Monitors the aromatic system of the analyte and impurities as they elute. |

| Flow Rate | 1.0 mL/min | Ensures good separation and peak shape. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Computational Chemistry and Theoretical Studies of 2,4 Difluoro 6 Methylbenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular systems. For a molecule like 2,4-Difluoro-6-methylbenzonitrile, these methods can elucidate its electronic structure, predict its geometry, and simulate its spectroscopic signatures.

The theoretical investigation of this compound would primarily employ Density Functional Theory (DFT) and, to a lesser extent, ab initio methods. DFT, particularly with hybrid functionals like B3LYP, has become a standard tool due to its favorable balance of computational cost and accuracy for organic molecules. researchgate.netresearchgate.net Ab initio methods, such as Hartree-Fock (HF), serve as a foundational approach but are often less accurate than modern DFT methods for systems with complex electron correlation. researchgate.net

These calculations are typically performed with a basis set, such as 6-311++G(d,p), which defines the mathematical functions used to build the molecular orbitals. researchgate.netresearchgate.net The choice of functional and basis set is critical for obtaining results that correlate well with experimental data. researchgate.net For instance, studies on related molecules like 2-fluoro-5-methylbenzonitrile (B33194) have shown that the B3LYP/6-311++G(d,p) level of theory effectively reproduces experimental vibrational wavenumbers. researchgate.net

A primary step in any computational study is geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, providing a prediction of its three-dimensional structure. sigmaaldrich.com For this compound, this would yield precise bond lengths, bond angles, and dihedral angles for the ground state.

Once the geometry is optimized, analysis of the electronic structure can be performed. This includes examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial, as the HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests that the molecule will be more reactive. These calculations provide a quantitative basis for understanding the molecule's stability and reaction tendencies. researchgate.net

Table 1: Illustrative Predicted Structural Parameters for this compound

This table is a representative example of data that would be generated from a DFT/B3LYP geometry optimization. The values are based on typical parameters for substituted benzene (B151609) rings and are for illustrative purposes only.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-CN | ~1.45 Å | |

| C≡N | ~1.15 Å | |

| C-F | ~1.35 Å | |

| C-CH₃ | ~1.51 Å | |

| C-H (methyl) | ~1.09 Å | |

| Bond Angles | C-C-C (ring) | ~118 - 122° |

| F-C-C | ~119° | |

| N≡C-C | ~179° |

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which is invaluable for interpreting experimental spectra.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations, so they are typically scaled by an empirical factor (e.g., 0.96 for B3LYP) to improve agreement with experimental data. researchgate.net Each calculated vibrational mode can be animated to visualize the atomic motions, allowing for definitive assignment of spectral bands, such as the characteristic C≡N nitrile stretch, C-F stretches, and aromatic ring vibrations. researchgate.netresearchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F). nih.govnih.gov The calculation yields theoretical isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov Such predictions are crucial for assigning signals in complex spectra and can help confirm the structure of the molecule. nih.govarxiv.org For fluorinated aromatic compounds, specific scaling factors may be applied to computed ¹⁹F shifts to achieve high accuracy. nih.gov

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies for a Substituted Benzonitrile (B105546)

This table illustrates how theoretical calculations for a molecule like 2-fluoro-5-methylbenzonitrile are compared with experimental data. A similar analysis would be applicable to this compound. Data adapted from a study on a related compound. researchgate.net

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) |

| C≡N Stretch | 2233 | 2235 | 2230 |

| C-H Stretch (Aromatic) | 3075 | 3078 | 3070 |

| CH₃ Asymmetric Stretch | 2960 | 2962 | 2955 |

| Aromatic Ring Stretch | 1620 | 1622 | 1615 |

| C-F Stretch | 1250 | 1255 | 1245 |

Molecular Docking and Intermolecular Interaction Studies of this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. If this compound were being investigated as a potential biologically active agent, such as an enzyme inhibitor, molecular docking would be a critical first step. ossila.com

The process involves placing the 3D structure of the compound (the ligand) into the binding site of a protein. A scoring function then evaluates thousands of possible binding poses, ranking them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The results can identify key interactions, such as hydrogen bonds between the nitrile nitrogen or fluorine atoms and amino acid residues in the receptor, and predict the binding affinity. researchgate.net

Analysis of Aromaticity and Electron Density Distribution within the Compound

To understand the reactivity of this compound, an analysis of its electron distribution is essential.

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It uses a color scale to indicate charge distribution: red areas show negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor regions, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP would likely show a region of high negative potential around the nitrogen atom of the nitrile group and the fluorine atoms due to their high electronegativity. The hydrogen atoms of the methyl group would exhibit a positive potential. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density between filled donor orbitals and empty acceptor orbitals within the molecule. aimspress.com This method provides insight into intramolecular interactions, such as hyperconjugation. The analysis can quantify the stabilization energy (E(2)) associated with these interactions, revealing the strength of electron delocalization from lone pairs or bonding orbitals into antibonding orbitals. aimspress.com For example, it could quantify the interaction between the fluorine lone pairs and the π* orbitals of the benzene ring.

Conformational Analysis and Stereochemical Considerations for this compound

Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the rotation of the methyl group.

While the benzene ring itself is planar and rigid, the three C-H bonds of the methyl group can rotate around the C-C single bond connecting it to the ring. By performing a potential energy scan—calculating the energy of the molecule at various rotational angles of the methyl group—a conformational energy profile can be constructed. This would identify the lowest-energy (most stable) conformation. Given the adjacent fluorine atom at position 2, steric hindrance could influence the preferred orientation of the methyl group, favoring a conformation that minimizes repulsion between the hydrogen atoms and the fluorine atom. Such studies are often performed using DFT methods to accurately model the subtle energy differences between rotamers. researchgate.net

Applications of 2,4 Difluoro 6 Methylbenzonitrile in Complex Molecular Synthesis

Role as a Building Block in Pharmaceutical Intermediates

In the field of medicinal chemistry, the introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. acs.orgnih.govnih.gov 2,4-Difluoro-6-methylbenzonitrile serves as a key starting material or intermediate for the synthesis of complex pharmaceutical compounds, leveraging its reactive sites to build intricate molecular architectures.

The presence of the nitrile group and the activated aromatic ring in this compound facilitates its use in the construction of fluorinated heterocyclic systems, which are privileged structures in many therapeutic agents. researchgate.net The nitrile functionality can be transformed through various chemical reactions, including cyclizations, to form nitrogen-containing rings like pyrimidines, triazoles, or pyrazoles.

For instance, related methylbenzonitrile cores are central to the synthesis of dual A2A/A2B adenosine (B11128) receptor antagonists for cancer immunotherapy. nih.gov In these complex syntheses, a methylbenzonitrile derivative is elaborated through a series of coupling reactions, such as Suzuki and Sonogashira couplings, followed by cyclization steps to build the required triazole-pyrimidine heterocyclic system. nih.gov This demonstrates how the benzonitrile (B105546) unit acts as an anchor and a key component of the final bioactive scaffold.

The utility of this compound extends to its role as a foundational scaffold for building more elaborate molecular frameworks. cymitquimica.com Its structure allows for stepwise and controlled modifications, enabling chemists to construct complex, three-dimensional molecules from a relatively simple starting point.

A prime example is the development of novel dual A2A/A2B adenosine receptor antagonists, where a substituted methylbenzonitrile is the core of the molecular design. nih.gov The synthesis pathway highlights the transformation of a simple benzonitrile into a multi-ring, high-molecular-weight compound designed for a specific biological target.

Table 1: Illustrative Synthetic Pathway for Advanced Scaffolds This table outlines key reaction types used to elaborate benzonitrile cores into complex pharmaceutical agents, as inspired by modern synthetic routes.

| Step | Reactant 1 | Reactant 2 | Reaction Type | Resulting Intermediate |

|---|---|---|---|---|

| 1 | 3-Bromo-2-methylphenylacetonitrile | (BPin)₂ | Palladium-Catalyzed Borylation | Phenylboronic ester derivative |

| 2 | Phenylboronic ester derivative | 4,6-Dichloro-2-pyrimidinamine | Suzuki Coupling | Pyrimidine-benzonitrile adduct |

| 3 | Pyrimidine-benzonitrile adduct | Trimethylsilylacetylene | Sonogashira Coupling | Alkynylated pyrimidine (B1678525) intermediate |

Source: Inspired by the synthetic scheme for dual A2A/A2B AR antagonists. nih.gov

The specific functional groups on this compound are not merely for structural purposes; they actively modulate the physicochemical properties of any larger molecule they are incorporated into.

Fluorine Atoms: The two fluorine atoms exert a powerful influence. As the most electronegative element, fluorine alters the electronic distribution of the aromatic ring, which can enhance binding interactions with biological targets. acs.org The carbon-fluorine bond is exceptionally strong, and introducing fluorine at positions susceptible to metabolic attack (like a C-H bond) can block oxidation by metabolic enzymes, thereby increasing the drug's half-life and bioavailability. nih.govacs.org Furthermore, the strategic placement of fluorine can lower the pKa of nearby basic functional groups, which can improve a drug's solubility and cell membrane permeability. nih.gov

Nitrile Group (C≡N): The nitrile group is a versatile functional handle. It is a strong electron-withdrawing group, which complements the electronic effects of the fluorine atoms. researchgate.net Its linear geometry and ability to act as a hydrogen bond acceptor allow it to participate in key binding interactions with protein targets. wikipedia.org The nitrile group can also serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom, allowing chemists to fine-tune a molecule's properties.

Contributions to Advanced Materials Chemistry

Beyond pharmaceuticals, the unique electronic properties of this compound make it a valuable precursor in the synthesis of advanced organic materials, particularly those used in optoelectronics.

In the field of organic light-emitting diodes (OLEDs), there is a significant demand for efficient emitter materials. One of the most promising classes of materials is those that exhibit thermally activated delayed fluorescence (TADF). nih.gov These materials typically feature a donor-acceptor (D-A) molecular structure, where the electron-withdrawing benzonitrile unit can serve as an excellent acceptor. researchgate.net

Fluorinated benzonitriles are frequently used to construct TADF emitters. For example, 4-Fluoro-2-methylbenzonitrile, a closely related compound, is used to synthesize TADF emitters through nucleophilic aromatic substitution with a donor unit like bicarbazole. ossila.com The resulting molecule possesses the necessary separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor, which is crucial for achieving a small energy gap between the singlet and triplet excited states required for TADF. researchgate.netnih.gov The presence of the methyl group can also enhance the thermal stability of the final material. ossila.com

Table 2: Performance of an OLED Device with a TADF Emitter Derived from a Fluoromethylbenzonitrile Building Block

| Parameter | Value |

|---|---|

| Maximum External Quantum Efficiency (EQE) | 10.8% |

| Current Efficiency | 34.5 cd/A |

| Power Efficiency | 29.9 lm/W |

Source: Data for an emitter synthesized from 4-fluoro-2-methylbenzonitrile. ossila.com

The use of multifunctional benzonitrile derivatives has been shown to create materials with not only TADF properties but also mechanofluorochromic characteristics, where the emission color changes in response to mechanical stress, opening doors for applications in sensors and smart materials. rsc.org

Fluorinated polymers are a critical class of materials known for their high thermal stability, chemical resistance, and unique surface properties. researchgate.net Benzonitrile-containing monomers, particularly difluorobenzonitriles, are employed in the synthesis of high-performance polymers like poly(arylene ether benzonitrile)s. researchgate.net These polymers are created through step-growth polycondensation reactions. While the synthesis of such polymers demonstrates the importance of the fluorinated benzonitrile chemical class as monomers, specific examples detailing the polymerization of monomers derived directly from this compound are not widely documented in the surveyed literature.

Applications in Agrochemical Synthesis as a Chemical Intermediate

There is no readily available scientific literature or patent information that explicitly details the use of this compound as a direct intermediate in the synthesis of specific, commercially available or late-stage developmental agrochemicals. General knowledge suggests that fluorinated benzonitrile derivatives can serve as building blocks in the synthesis of complex organic molecules, including pesticides. The presence of fluorine atoms can enhance the biological activity and metabolic stability of the final product. However, without specific examples of its incorporation into fungicidal or other agrochemical structures, any discussion would be purely speculative.

To illustrate the potential, one could hypothesize its use in the synthesis of novel pyridine- or pyrimidine-carboxamide fungicides, where the difluoro-methyl-benzonitrile moiety could be a key precursor. This would involve a series of chemical transformations to convert the nitrile group into a carboxylic acid or an amine, which would then be coupled with other heterocyclic fragments. However, no such synthesis pathways involving this compound have been published.

Table 1: Hypothetical Agrochemical Intermediates from this compound

| Intermediate | Potential Agrochemical Class |

| 2,4-Difluoro-6-methylbenzoic acid | Carboxamide Fungicides |

| 2,4-Difluoro-6-methylbenzylamine | Various Pesticides |

This table is for illustrative purposes only, as no direct evidence was found.

Future Research Directions and Emerging Paradigms for 2,4 Difluoro 6 Methylbenzonitrile

Development of Novel and Sustainable Synthetic Routes to 2,4-Difluoro-6-methylbenzonitrile

While established methods for synthesizing substituted benzonitriles exist, future research will likely focus on developing more sustainable and efficient pathways to this compound. Current strategies often rely on multi-step processes that may involve harsh reagents or produce significant waste. Future synthetic endeavors could prioritize green chemistry principles. nih.gov

Key areas for development include:

Catalytic Cyanation: Exploring novel catalysts, potentially based on earth-abundant metals, to replace traditional methods like the Sandmeyer reaction, which can involve stoichiometric copper salts. Research into direct C-H cyanation of a suitable 2,4-difluorotoluene (B1202308) precursor could offer a more atom-economical route.

Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, improve reaction control, and allow for easier scalability. This approach is particularly advantageous for potentially hazardous reactions like diazotization, which is a common step in preparing related benzonitriles. researchgate.netresearchgate.net

Bio-inspired Catalysis: Investigating enzymatic or chemo-enzymatic routes could provide highly selective and environmentally benign alternatives to traditional chemical synthesis.

Renewable Feedstocks: A long-term goal would be to develop synthetic pathways that utilize renewable starting materials, aligning with the principles of sustainable chemistry. nih.gov For instance, research into converting bio-derived platform molecules into the aromatic core of the target compound represents a significant, albeit challenging, future direction.

Exploration of Uncharted Reactivity Profiles and Novel Transformations of the Compound

The reactivity of this compound is dictated by its three key functional groups: the nitrile, the two fluorine atoms, and the methyl group. While the individual reactivity of these groups is well-understood, their interplay within this specific molecule presents opportunities for discovering novel transformations.

Future research should systematically explore:

Selective Nucleophilic Aromatic Substitution (SNAr): The two fluorine atoms are activated towards SNAr. A key research question is the relative reactivity of the fluorine at C2 (ortho to nitrile and methyl) versus the fluorine at C4 (para to nitrile). This selectivity could be exploited to synthesize a wide range of mono- or di-substituted derivatives by reacting the compound with various nucleophiles (O-, N-, S-, and C-based). The synthesis of related compounds like levofloxacin (B1675101) often involves SNAr reactions on fluorinated aromatic rings. nih.gov

Nitrile Group Transformations: Beyond simple hydrolysis to the corresponding benzoic acid or amide, the nitrile group can participate in cycloaddition reactions to form heterocycles like tetrazoles or triazines. Exploring these transformations could yield novel compounds with potential biological activity.

Ortho-Lithiation and Functionalization: The directing effect of the functional groups could enable selective metalation at the C3 or C5 positions, followed by quenching with various electrophiles to introduce new substituents onto the aromatic ring.

Methyl Group Oxidation: Selective oxidation of the methyl group to an aldehyde or carboxylic acid, while preserving the nitrile and fluoro groups, would provide access to a different class of highly functionalized building blocks.

Table 1: Potential Reactivity of Functional Groups in this compound

| Functional Group | Position | Potential Reactions | Research Focus |

| Nitrile (-CN) | C1 | Hydrolysis, Reduction, Cycloaddition | Synthesis of amides, amines, tetrazoles, triazines. |

| Fluoro (-F) | C2 | Nucleophilic Aromatic Substitution (SNAr) | Selective substitution, synthesis of ethers, amines. |

| Fluoro (-F) | C4 | Nucleophilic Aromatic Substitution (SNAr) | Investigating relative reactivity vs. C2 position. |

| Methyl (-CH₃) | C6 | Oxidation, Halogenation, Metalation | Synthesis of corresponding aldehydes, acids, or further functionalized derivatives. |

Integration of Advanced Characterization Techniques for In-Situ Monitoring of Reactions

To fully understand and optimize the synthesis and subsequent reactions of this compound, the integration of advanced characterization techniques is essential. While standard techniques like NMR and mass spectrometry are used for final product confirmation, in-situ monitoring provides real-time data on reaction kinetics, intermediates, and byproduct formation. mdpi.comresearchgate.net

Future research would benefit from the application of Process Analytical Technology (PAT), including:

In-situ Spectroscopy: Techniques such as FTIR, Raman, and NMR spectroscopy can be used to continuously monitor the concentration of reactants, intermediates, and products directly within the reaction vessel. This allows for precise control over reaction parameters and helps in identifying optimal reaction conditions.

Calorimetry: Reaction calorimetry can provide real-time thermodynamic data, which is crucial for ensuring the safety and efficiency of a process, especially during scale-up.

Hyphenated Techniques: Combining techniques, such as HPLC-MS, allows for the rapid separation and identification of complex mixtures, which is invaluable for understanding intricate reaction pathways and identifying trace impurities.

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research. nih.gov For a molecule like this compound, these computational tools can predict properties and reaction outcomes, thereby accelerating the research and development cycle.

Emerging paradigms include:

Reactivity Prediction: ML models can be trained on large datasets of chemical reactions to predict the most likely products when this compound is subjected to various reagents and conditions. chemrxiv.orgresearchgate.net This can help chemists prioritize experiments and avoid unproductive synthetic routes.

Regioselectivity Forecasting: In reactions with multiple possible outcomes, such as the SNAr reaction on the difluoro-substituted ring, AI models can predict which site is more likely to react. rsc.org Machine learning tools have been successfully used to analyze regioselective difluorination reactions, demonstrating their potential in this area. nih.gov

Property Prediction: AI can be used to predict the physicochemical and biological properties of derivatives of this compound before they are even synthesized. This allows for the in silico design of molecules with desired characteristics, such as drug-likeness or specific material properties.

De-novo Design: Advanced algorithms can design novel molecules based on the this compound scaffold that are optimized for a specific biological target or material application.

Table 2: Machine Learning Applications in this compound Research

| Application Area | Machine Learning Tool | Potential Outcome |

| Reaction Outcome | Molecular Transformer, Neural Networks | Prediction of major and minor products for a given reaction. chemrxiv.orgnih.gov |

| Regioselectivity | Gradient Boosting Machines (LightGBM) | Accurate prediction of substitution patterns (e.g., C2 vs. C4). rsc.org |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Estimation of solubility, toxicity, and potential bioactivity. |

| Synthesis Planning | Retrosynthesis Algorithms | Generation of novel and efficient synthetic routes. |

Expanding the Scope of Synthetic Applications of this compound

The true value of a chemical building block is realized through its application in the synthesis of functional molecules. Based on the applications of structurally similar compounds, this compound holds significant promise in medicinal chemistry and materials science.

Future research should focus on utilizing this compound as a key intermediate for:

Pharmaceuticals: Benzonitrile (B105546) and fluorinated aromatic moieties are common in drug molecules. For example, methylbenzonitrile structures are found in dual A2A/A2B adenosine (B11128) receptor antagonists developed for cancer immunotherapy. nih.gov The unique substitution pattern of this compound could be leveraged to create novel analogues of existing drugs or to develop entirely new therapeutic agents. Its structural relative, 2-Fluoro-6-methylbenzonitrile, is already used as an intermediate in pharmaceutical development. chemimpex.com

Agrochemicals: The incorporation of fluorine atoms often enhances the efficacy and metabolic stability of agrochemicals. chemimpex.com This compound could serve as a scaffold for new herbicides, fungicides, or insecticides.

Advanced Materials: Fluorinated benzonitriles are used in the synthesis of materials for organic electronics. For instance, 4-Fluoro-2-methylbenzonitrile is a building block for thermally activated delayed fluorescence (TADF) emitters used in high-efficiency Organic Light-Emitting Diodes (OLEDs). ossila.com Exploring the polymerization or incorporation of this compound into larger conjugated systems could lead to new materials with unique photophysical properties.

Investigation of Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single pot. Designing such reactions for this compound is a promising future direction. Research has shown that other substituted benzonitriles can participate in cascade reactions to form complex heterocyclic systems like isoindolin-1-ones. nih.gov

Future investigations could target:

Tandem SNAr-Cyclization: A multi-component reaction could be designed where an initial SNAr reaction at the C2 or C4 position introduces a new functional group, which then undergoes an intramolecular cyclization with the nitrile group to form a fused heterocyclic system.

Ugi or Passerini-type Reactions: Exploring whether the nitrile group can participate in isocyanide-based MCRs, potentially after an initial modification of the molecule, could open up new avenues to diverse and complex scaffolds.

Sequential C-H Activation: A cascade process could involve the sequential, metal-catalyzed functionalization of the methyl group and one of the aromatic C-H bonds, allowing for the controlled and efficient construction of highly substituted derivatives.

常见问题

Basic Questions

Q. What are the recommended safety precautions when handling 2,4-Difluoro-6-methylbenzonitrile in laboratory settings?

- Methodological Answer : Use full-coverage personal protective equipment (PPE), including chemical-resistant gloves, face shields, and lab coats. Conduct all procedures in a fume hood to minimize inhalation risks. Ensure engineering controls (e.g., ventilation systems) are operational, and follow protocols for spill containment and waste disposal. Safety data sheets for structurally similar fluorinated benzonitriles emphasize these measures, particularly for compounds with acute toxicity classifications .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : A metal-free approach under mild conditions (e.g., using β-CF3 aryl ketones as precursors) can yield fluorinated benzonitriles with high regioselectivity. Nucleophilic fluorination via displacement reactions with KF or CsF in polar aprotic solvents (e.g., DMF) is also effective. Reaction optimization should include temperature control (60–90°C) and monitoring by TLC/GC-MS to track intermediate formation .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Use 1H/19F NMR to confirm substitution patterns and purity, HRMS for molecular weight validation, and melting point analysis to assess crystallinity. Comparative studies with literature data (e.g., fluorobenzonitrile derivatives in reagent catalogs) help verify structural consistency. For example, analogous compounds in catalogs report boiling points and densities critical for benchmarking .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) or spectral data for this compound?

- Methodological Answer : Reproduce synthesis using high-purity precursors and standardized conditions. Cross-validate results with multiple techniques:

- DSC/TGA for precise melting/thermal decomposition profiles.

- X-ray crystallography to resolve ambiguities in solid-state structure.

- Comparative NMR analysis with deuterated solvents to eliminate solvent effects.

Discrepancies may arise from polymorphic forms or trace impurities; recrystallization and column chromatography can mitigate these .

Q. What strategies optimize the regioselective introduction of fluorine atoms in benzonitrile derivatives?

- Methodological Answer :

- Directing groups : Install temporary substituents (e.g., -NO2) to guide fluorination to desired positions, followed by removal/reduction.

- Halogen exchange : Use Pd-catalyzed fluorination of bromo/methoxy precursors.

- Electrophilic fluorination : Employ Selectfluor® or F-TEDA-BF4 under controlled pH to avoid over-fluorination.

Reaction progress should be monitored via 19F NMR to track regioselectivity .

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine activates the benzonitrile core for Suzuki-Miyaura couplings but may deactivate certain positions toward electrophilic substitution. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps. Experimental validation via kinetic studies (e.g., varying Pd catalyst loading) quantifies coupling efficiency. Contrast with non-fluorinated analogs to isolate electronic effects .

Data Contradiction Analysis

- Example : Discrepancies in reported boiling points (e.g., 90°C at 21 mmHg vs. 188°C at 750 mmHg for fluorobenzonitrile analogs) may stem from variations in pressure calibration or purity. Researchers should standardize measurements using vacuum distillation setups with manometer validation and report pressure explicitly .

Key Research Considerations

- Synthesis : Prioritize reproducibility by documenting reaction parameters (solvent purity, catalyst lot, etc.).

- Safety : Classify waste according to halogenated compound disposal protocols .

- Validation : Cross-reference data with authoritative databases (PubChem, CAS) while excluding non-validated sources like BenchChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。